
N-(3-Ethynylphenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethynylphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol . This compound is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethynyl-substituted phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylphenyl)ethane-1-sulfonamide typically involves the reaction of 3-ethynylaniline with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3-Ethynylaniline+Ethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Ethynylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-Ethynylphenyl)ethane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(3-Ethynylphenyl)ethane-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with similar structural features.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness
N-(3-Ethynylphenyl)ethane-1-sulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other sulfonamides and makes it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H11NO2S |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
N-(3-ethynylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H11NO2S/c1-3-9-6-5-7-10(8-9)11-14(12,13)4-2/h1,5-8,11H,4H2,2H3 |
Clé InChI |
NTBOZRZFPJRYJJ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=CC=CC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


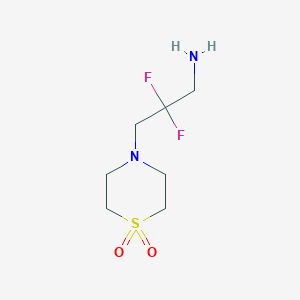
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
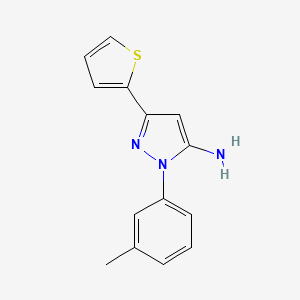
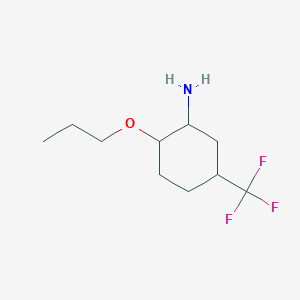
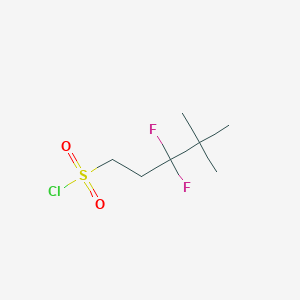

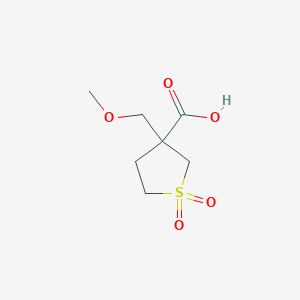
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)


![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)
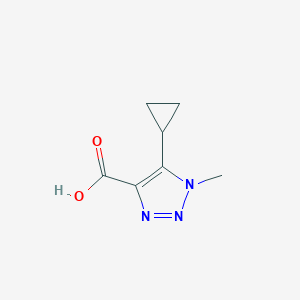
![2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
